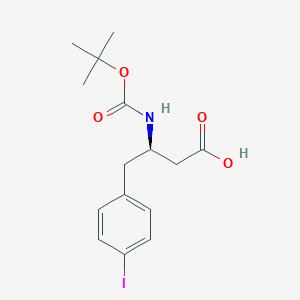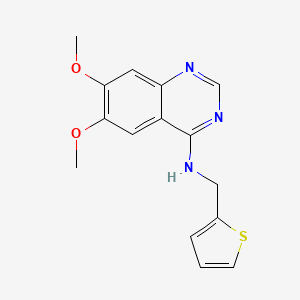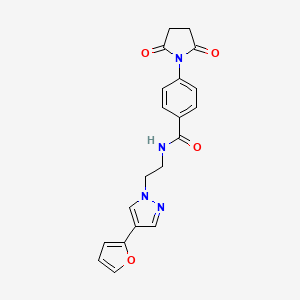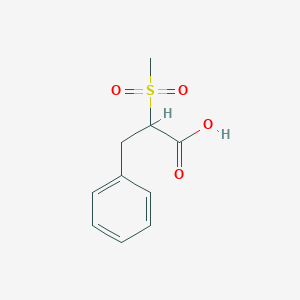
2-Methanesulfonyl-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methanesulfonyl-3-phenylpropanoic acid is an organic compound with the molecular formula C10H12O4S It is a derivative of propanoic acid, featuring a methanesulfonyl group and a phenyl group attached to the propanoic acid backbone
作用機序
Target of Action
2-Methanesulfonyl-3-phenylpropanoic acid is a derivative of 3-phenylpropionic acid . The primary targets of 3-phenylpropionic acid are Aspartate aminotransferase, Aromatic-amino-acid aminotransferase, and Aminotransferase . These enzymes play a crucial role in amino acid metabolism.
Mode of Action
Its parent compound, 3-phenylpropionic acid, has been shown to interact with its targets, leading to changes in the metabolic pathways .
Biochemical Pathways
3-phenylpropionic acid, a metabolite produced by colonic microorganisms from phenylalanine in the gut, has been shown to affect the Foxo3/NAD+ signaling pathway . This pathway plays a crucial role in protein synthesis and degradation, influencing muscle growth and development .
Result of Action
3-phenylpropionic acid has been shown to promote muscle mass increase and myotubes hypertrophy both in vivo and in vitro .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-3-phenylpropanoic acid typically involves the reaction of 3-phenylpropanoic acid with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
3-phenylpropanoic acid+methanesulfonyl chloride→2-Methanesulfonyl-3-phenylpropanoic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-Methanesulfonyl-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Methanesulfonyl-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
Methanesulfonic acid: A simpler compound with a similar sulfonyl group but lacking the phenylpropanoic acid backbone.
3-Phenylpropanoic acid: Lacks the methanesulfonyl group but shares the phenylpropanoic acid structure.
Uniqueness
2-Methanesulfonyl-3-phenylpropanoic acid is unique due to the presence of both the methanesulfonyl and phenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
2-methylsulfonyl-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-15(13,14)9(10(11)12)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGPWKJQGSGQNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C(CC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
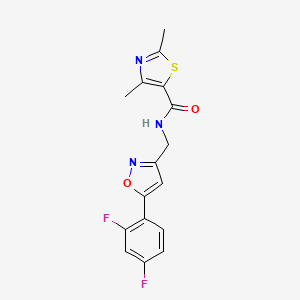
![4-[2-(2-chlorophenyl)ethylamino]-1H-quinazoline-2-thione](/img/structure/B2411451.png)
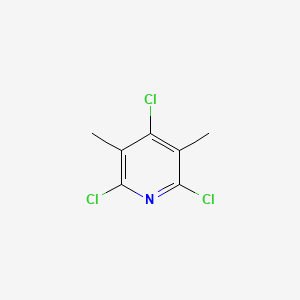
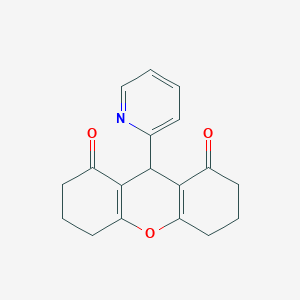
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide](/img/structure/B2411459.png)
![N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide](/img/structure/B2411460.png)
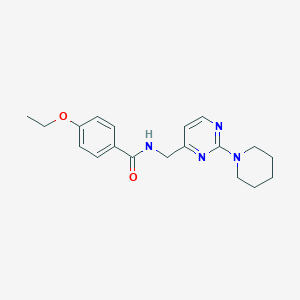
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2411462.png)
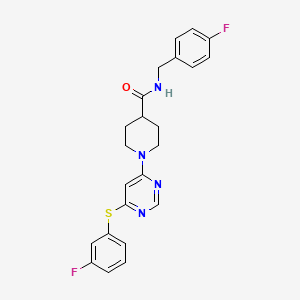
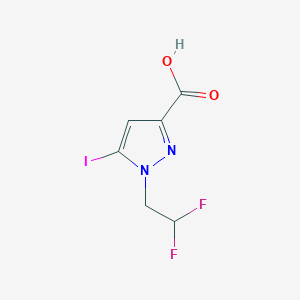
![2-Chloro-6-ethyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridine-4-carboxamide](/img/structure/B2411465.png)
